5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of nitrobenzaldehyde and triazole derivatives
Preparation Methods
The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde and 4,5-dihydro-1H-1,2,4-triazole-3-thione.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-nitrobenzaldehyde reacts with the hydrazine group of 4,5-dihydro-1H-1,2,4-triazole-3-thione under acidic or basic conditions to form the hydrazone linkage.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the condensation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, where its chemical properties can enhance material performance.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding, which can provide insights into its mechanism of action.
Industrial Applications: It is explored for use in various industrial processes, such as catalysis and chemical synthesis, where its reactivity can be advantageous.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological effects.
Binding Interactions: The hydrazone and triazole moieties can form hydrogen bonds and other interactions with target molecules, stabilizing the compound’s binding and enhancing its activity.
Comparison with Similar Compounds
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-hydroxy-5-nitrobenzaldehyde, 4,5-dihydro-1H-1,2,4-triazole-3-thione, and their derivatives share structural similarities.
Uniqueness: The combination of nitrobenzaldehyde and triazole moieties in a single molecule provides unique chemical and biological properties, making it distinct from its individual components.
This detailed article provides a comprehensive overview of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8N6O3S |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H8N6O3S/c16-7-2-1-6(15(17)18)3-5(7)4-10-12-8-11-9(19)14-13-8/h1-4,16H,(H3,11,12,13,14,19)/b10-4+ |
InChI Key |
ATSYAVAIEONEQW-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC(=S)NN2)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC(=S)NN2)O |
Origin of Product |
United States |
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